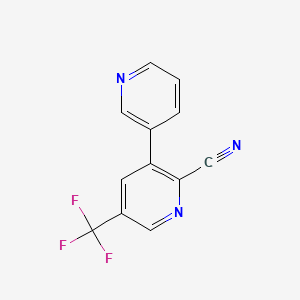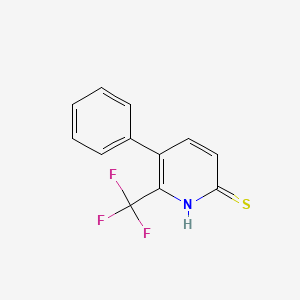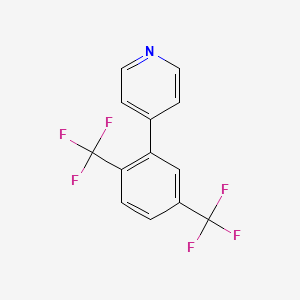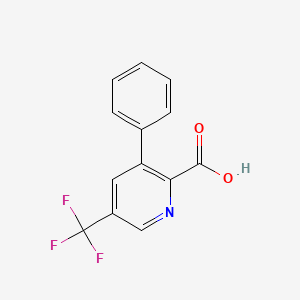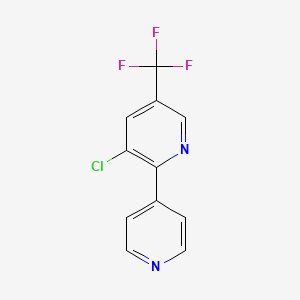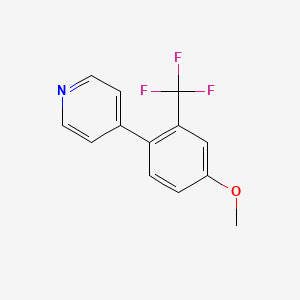
1-イソプロピル-1H-インドール-5-カルバルデヒド
概要
説明
1-Isopropyl-1H-indole-5-carbaldehyde is a chemical compound belonging to the indole family, which are heterocyclic aromatic organic compounds. Indoles are known for their significant biological and pharmacological activities, making them valuable in various scientific research applications.
科学的研究の応用
1-Isopropyl-1H-indole-5-carbaldehyde has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
Target of Action
1-Isopropyl-1H-indole-5-carbaldehyde, like many indole derivatives, is known to interact with multiple receptors . The indole nucleus is a common feature in many synthetic drug molecules and has been found to bind with high affinity to these targets . .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives, including 1-Isopropyl-1H-indole-5-carbaldehyde, may interact with their targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may influence a variety of biochemical pathways.
Pharmacokinetics
The molecular weight of the compound is 18724 , which is within the range generally considered favorable for oral bioavailability.
Result of Action
Given the diverse biological activities of indole derivatives , it can be inferred that this compound may have a wide range of potential effects at the molecular and cellular levels.
生化学分析
Biochemical Properties
1-Isopropyl-1H-indole-5-carbaldehyde plays a role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including 1-Isopropyl-1H-indole-5-carbaldehyde, have been shown to possess antiviral, anti-inflammatory, anticancer, and antimicrobial activities . The compound’s interactions with enzymes such as cytochrome P450 and proteins involved in cell signaling pathways are of particular interest. These interactions often involve binding to active sites or allosteric sites, leading to inhibition or activation of enzymatic activity.
Cellular Effects
1-Isopropyl-1H-indole-5-carbaldehyde influences various types of cells and cellular processes. It has been observed to affect cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can activate the aryl hydrocarbon receptor in intestinal immune cells, stimulating the production of interleukin-22, which facilitates mucosal reactivity . Additionally, 1-Isopropyl-1H-indole-5-carbaldehyde may impact cellular metabolism by altering the activity of key metabolic enzymes.
Molecular Mechanism
The molecular mechanism of 1-Isopropyl-1H-indole-5-carbaldehyde involves its interactions with biomolecules at the molecular level. The compound can bind to specific receptors, such as the aryl hydrocarbon receptor, leading to changes in gene expression and enzyme activity . It may also inhibit or activate enzymes by binding to their active or allosteric sites. These interactions result in downstream effects on cellular processes, including cell signaling, metabolism, and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Isopropyl-1H-indole-5-carbaldehyde can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that indole derivatives can degrade over time, leading to changes in their biological activity . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with some indole derivatives showing sustained biological activity over extended periods.
Dosage Effects in Animal Models
The effects of 1-Isopropyl-1H-indole-5-carbaldehyde vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activity . At higher doses, toxic or adverse effects may be observed. It is essential to determine the threshold doses for both therapeutic and toxic effects to ensure safe and effective use of the compound in research and potential therapeutic applications.
Metabolic Pathways
1-Isopropyl-1H-indole-5-carbaldehyde is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other biologically active compounds . The compound’s metabolism can affect metabolic flux and metabolite levels, influencing overall cellular function. Understanding these metabolic pathways is crucial for elucidating the compound’s biological activity and potential therapeutic applications.
Transport and Distribution
The transport and distribution of 1-Isopropyl-1H-indole-5-carbaldehyde within cells and tissues are essential for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific tissues or cellular compartments can impact its activity and function.
Subcellular Localization
1-Isopropyl-1H-indole-5-carbaldehyde’s subcellular localization plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall biological activity.
準備方法
Synthetic Routes and Reaction Conditions: 1-Isopropyl-1H-indole-5-carbaldehyde can be synthesized through several methods, including the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives. Another common method is the Biltz synthesis, which uses aniline derivatives and aldehydes under acidic conditions.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the use of catalysts to improve yield and purity. The process may involve multiple steps, including purification and crystallization, to obtain the final product.
化学反応の分析
Types of Reactions: 1-Isopropyl-1H-indole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form indole-5-carboxylic acid.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Substitution reactions can occur at different positions on the indole ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution pattern.
Major Products Formed:
Oxidation: Indole-5-carboxylic acid
Reduction: 1-Isopropyl-1H-indole-5-ol
Substitution: Various substituted indoles depending on the reagents used
類似化合物との比較
1-Isopropyl-1H-indole-5-carbaldehyde is similar to other indole derivatives, such as indole-3-carbaldehyde and indole-2-carbaldehyde. it is unique in its substitution pattern, which can influence its reactivity and biological activity. Other similar compounds include:
Indole-3-carbaldehyde
Indole-2-carbaldehyde
1-Methyl-1H-indole-5-carbaldehyde
These compounds share the indole core but differ in the position and type of substituents, leading to variations in their properties and applications.
特性
IUPAC Name |
1-propan-2-ylindole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-9(2)13-6-5-11-7-10(8-14)3-4-12(11)13/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OROXNZCMKPLKCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC2=C1C=CC(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



